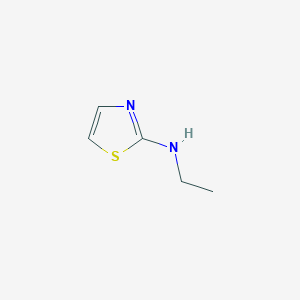

Ethyl-thiazol-2-YL-amine

Descripción general

Descripción

Ethyl-thiazol-2-YL-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-thiazol-2-YL-amine typically involves the reaction of ethylamine with thiazole derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Análisis De Reacciones Químicas

Arylation and Functionalization Reactions

Ethyl-thiazol-2-yl-amine undergoes arylation with substituted phenyl groups under mild conditions. For example:

-

Coupling with aryl halides in DMF using potassium carbonate as a base yields N-aryl-thiazol-2-amine derivatives .

Representative Reaction:

Spectroscopic Confirmation:

Reactivity with Electrophilic Agents

The amine group in this compound participates in electrophilic substitutions:

-

Bromination : Treatment with NBS introduces bromine at the 5-position of the thiazole ring .

-

Acylation : Reaction with acetyl chloride forms N-acetyl derivatives under anhydrous conditions .

Example:

Cyclization and Rearrangement Pathways

This compound derivatives undergo intramolecular cyclization to form fused heterocycles. For instance:

-

Dehydration in DMF converts hydroxy-thiazolidine intermediates to unsaturated thiazoles .

-

Rearrangement via nucleophilic attack at carbonyl groups forms imidazoline derivatives when treated with ethylenediamine .

Mechanistic Insight:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl-thiazol-2-YL-amine is primarily studied for its potential as an antimicrobial agent and anticancer compound . The thiazole ring is a well-known scaffold in drug development, particularly for compounds exhibiting diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant antimicrobial properties. For instance:

- Antibacterial Properties : Compounds containing the thiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives that demonstrated potent antibacterial activity when used alone or in combination with cell-penetrating peptides . These compounds inhibit bacterial growth by targeting essential enzymes, such as dihydropteroate synthetase (DHPS), crucial for folate synthesis in bacteria.

- Antifungal Activity : The 2-amino-thiazole derivatives have also been evaluated for antifungal properties, with some showing effectiveness against common fungal pathogens .

Anticancer Activity

This compound and its derivatives have been investigated for their potential anticancer effects. Research has demonstrated that these compounds can induce cytotoxicity in various cancer cell lines:

- Cytotoxic Effects : Studies show that thiazole-based compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, certain synthesized derivatives exhibited significant cytotoxic effects against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines .

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic chemistry, facilitating the development of more complex molecules:

Synthesis of Novel Compounds

This compound can be utilized to synthesize various derivatives through nucleophilic substitution reactions and cyclization processes. This allows chemists to create new compounds with enhanced biological activities or improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

The ability to modify the this compound structure enables researchers to conduct SAR studies, which are essential for understanding how structural changes affect biological activity. This approach aids in optimizing lead compounds for drug development.

Case Studies

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of Ethyl-thiazol-2-YL-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to outcomes such as reduced inflammation or inhibited cancer cell growth.

Comparación Con Compuestos Similares

Ethyl-thiazol-2-YL-amine can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial agent.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Uniqueness: this compound is unique due to its specific ethylamine substitution, which imparts distinct chemical properties and biological activities compared to other thiazole derivatives

Actividad Biológica

Ethyl-thiazol-2-YL-amine is a compound belonging to the thiazole family, which includes a variety of derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, antioxidant, and neuroprotective properties. The discussion is supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring structure, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This structural motif is crucial for its biological activity.

Chemical Structure

- Molecular Formula : CHNS

- Molecular Weight : 145.19 g/mol

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiazole moiety exhibit significant activity against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

In a study conducted on 2-amino-1,3,4-thiadiazole derivatives, it was found that these compounds demonstrated promising antimicrobial effects, suggesting potential applications in treating infections caused by resistant strains .

2. Anticancer Activity

This compound has shown potential as an anticancer agent. Studies indicate that thiazole derivatives can induce cytotoxic effects in various cancer cell lines.

| Cell Line | IC (µM) | Activity | Reference |

|---|---|---|---|

| HepG2 (liver cancer) | 12.5 | Cytotoxic | |

| PC12 (neuroblastoma) | 15.0 | Cytotoxic | |

| MCF7 (breast cancer) | 20.0 | Cytotoxic |

In vitro studies demonstrated that this compound derivatives exhibited significant cytotoxicity against HepG2 and PC12 cell lines, indicating their potential as therapeutic agents in cancer treatment .

3. Antioxidant Activity

The antioxidant properties of this compound have been highlighted in recent research. The compound has been shown to mitigate oxidative stress in various biological models.

A study investigated the protective effects of a thiazole derivative against ethanol-induced oxidative damage in zebrafish embryos and found that it significantly reduced oxidative stress markers and improved survival rates .

4. Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, compounds with thiazole structures have been shown to enhance cognitive function and reduce neuroinflammation.

Case studies indicate that certain thiazole derivatives can protect neuronal cells from apoptosis induced by toxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .

Propiedades

IUPAC Name |

N-ethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-6-5-7-3-4-8-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSZVRMLJKYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547031 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-75-8 | |

| Record name | N-Ethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.